Tert-butyl ((3AS,4S,6AR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate Tert-butyl ((3AS,4S,6AR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15953823
InChI: InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-5-4-8-6-13-7-9(8)10/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10-/m0/s1
SMILES:
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol

Tert-butyl ((3AS,4S,6AR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate

CAS No.:

Cat. No.: VC15953823

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl ((3AS,4S,6AR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate -

Specification

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
IUPAC Name tert-butyl N-[(3aS,4S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate
Standard InChI InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-5-4-8-6-13-7-9(8)10/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10-/m0/s1
Standard InChI Key HODGRZURVLFVKM-AEJSXWLSSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CC[C@@H]2[C@H]1CNC2
Canonical SMILES CC(C)(C)OC(=O)NC1CCC2C1CNC2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Tert-butyl ((3aS,4S,6aR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate has the molecular formula C₁₂H₂₂N₂O₂ and a molecular weight of 226.32 g/mol. Its IUPAC name, tert-butyl N-[(3aS,4S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate, reflects its stereochemical configuration, which is critical for its reactivity and biological interactions. The compound’s SMILES notation, CC(C)(C)OC(=O)N[C@H]1CC[C@@H]2[C@H]1CNC2, confirms the (3aS,4S,6aR) stereochemistry.

Physicochemical Properties

Key physicochemical properties include:

PropertyValue/DescriptionSource
Physical StateSolid at room temperature
SolubilitySoluble in polar aprotic solvents
StabilityStable under inert conditions
Storage RecommendationsCool, dry, well-ventilated environment

The tert-butyl carbamate (Boc) group enhances solubility in organic solvents while protecting the amine functionality during synthetic transformations.

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a two-step protocol:

  • Amine Protection: Reacting octahydrocyclopenta[c]pyrrol-4-amine with tert-butyl chloroformate in the presence of triethylamine.

  • Stereochemical Control: Chiral resolution or asymmetric catalysis ensures the desired (3aS,4S,6aR) configuration.

Reaction conditions are meticulously controlled to avoid epimerization or decomposition, with yields typically exceeding 75%.

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to optimize temperature and mixing, reducing side products like N-alkylated derivatives or diastereomeric impurities.

Applications in Organic Synthesis

Building Block for Heterocycles

The compound’s amine group, protected by the Boc moiety, participates in:

  • Peptide couplings via carbodiimide chemistry

  • Palladium-catalyzed cross-couplings for C–N bond formation

Case Study: Kinase Inhibitor Synthesis

In a 2024 study, the compound was used to synthesize cyclopenta[c]pyrrole-based kinase inhibitors, achieving 90% enantiomeric excess in final products.

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaKey DifferencesBiological Activity
tert-Butyl (3-hydroxypiperidin-4-yl)carbamateC₁₁H₂₂N₂O₃Linear piperidine ringLower blood-brain barrier penetration
N-(tert-Butyl)-N-(octahydrocyclopenta[c]pyrrol-4-yl)amineC₁₂H₂₄N₂Missing carbamate groupReduced enzyme inhibition

The octahydrocyclopenta[c]pyrrole core in Tert-butyl ((3aS,4S,6aR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate confers superior conformational rigidity compared to analogs, enhancing target selectivity .

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